molecular formula C17H20N2O4S B5059834 N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B5059834
M. Wt: 348.4 g/mol
InChI Key: NFGBHJXUPHMIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research. MPA belongs to the class of sulfonamide-based compounds that exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of COX-2, which leads to a reduction in the production of inflammatory prostaglandins. N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. Furthermore, N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and reducing the production of inflammatory prostaglandins. N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its ability to inhibit the activity of various enzymes and signaling pathways. However, N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to investigate the potential use of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to explore the use of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide as a chemotherapeutic agent for the treatment of cancer. Furthermore, future studies could investigate the potential use of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide as an antimicrobial agent for the treatment of bacterial and fungal infections.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the reaction between 4-aminobenzenesulfonamide and 4-methylbenzoyl chloride in the presence of triethylamine and methanol. The reaction mixture is then refluxed for several hours to obtain N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide in high yield and purity. The chemical structure of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide is shown in Figure 1.

Scientific Research Applications

N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Furthermore, N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(24(21,22)16-6-4-3-5-7-16)15-10-8-14(9-11-15)17(20)18-12-13-23-2/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGBHJXUPHMIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide

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